Enhanced Lipophilicity (XLogP3 = 1.8) Relative to the Unsubstituted 6-Bromo Core Scaffold
The target compound exhibits a computed XLogP3 of 1.8, which is 1.1–1.5 log units higher than 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (LogP = 0.70 from Chembase, 0.26 from Hit2Lead) [1]. This increase reflects the contribution of the Boc-protected ethylamine side chain and places the compound closer to the optimal CNS drug-likeness range (LogP 2–4) while remaining within the generally acceptable oral drug space (LogP < 5). The higher LogP predicts improved passive membrane permeability, with the quantitative difference translating to an approximately 10- to 30-fold theoretical increase in octanol/water partition coefficient relative to the unsubstituted core.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed) |
| Comparator Or Baseline | 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8): LogP = 0.70 (Chembase), 0.26 (Hit2Lead), 0.89 (Molbase) |
| Quantified Difference | ΔLogP = +1.1 to +1.5 (target minus comparator); ~10–30× higher theoretical partition coefficient |
| Conditions | Computed descriptors (XLogP3 algorithm, PubChem; vendor-reported LogP from Chembase/Hit2Lead/Molbase) |
Why This Matters
Higher LogP directly impacts chromatographic retention time, cellular permeability in phenotypic screens, and solubility in DMSO-based compound storage—key practical considerations for procurement decisions in medium-to-high-throughput screening campaigns.
- [1] PubChem CID 146097193 (XLogP3 = 1.8); Chembase 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (LogP = 0.7); Hit2Lead 6-bromo[1,2,4]triazolo[1,5-a]pyrimidine (LogP = 0.26). View Source
